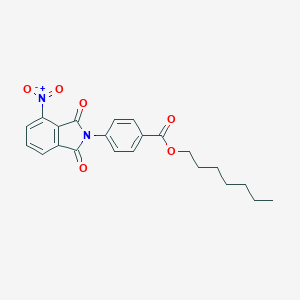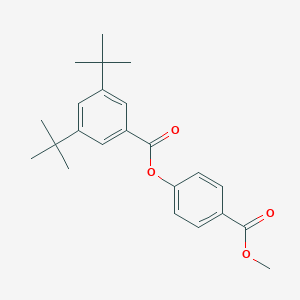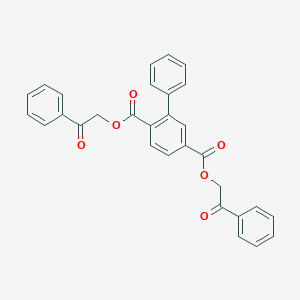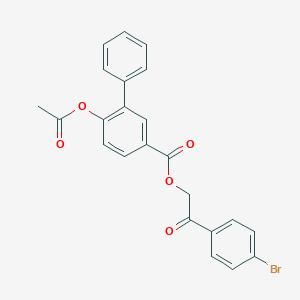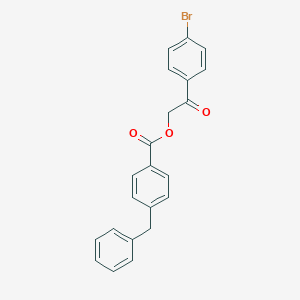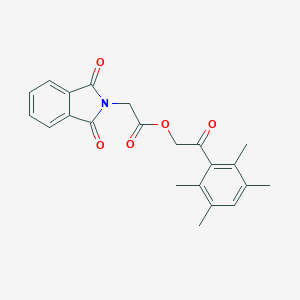
2-OXO-2-(2,3,5,6-TETRAMETHYLPHENYL)ETHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-2-(2,3,5,6-TETRAMETHYLPHENYL)ETHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE is a complex organic compound with a unique structure that includes both isoindoline and tetramethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-(2,3,5,6-TETRAMETHYLPHENYL)ETHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE typically involves a multi-step process. One common method includes the condensation of 2,3,5,6-tetramethylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the isoindoline ring. The final step involves esterification to introduce the acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable is emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-(2,3,5,6-TETRAMETHYLPHENYL)ETHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-OXO-2-(2,3,5,6-TETRAMETHYLPHENYL)ETHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used in molecular docking studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 2-OXO-2-(2,3,5,6-TETRAMETHYLPHENYL)ETHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE involves its interaction with specific molecular targets. The isoindoline ring can interact with enzymes or receptors, modulating their activity. The tetramethylphenyl group can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-OXO-2-(2,3,5,6-TETRAMETHYLPHENYL)ETHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE: Unique due to its specific substitution pattern and combination of functional groups.
Indole Derivatives: Compounds with similar isoindoline structures but different substituents.
Tetramethylbenzene Derivatives: Compounds with similar tetramethylphenyl groups but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of the isoindoline and tetramethylphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H21NO5 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl] 2-(1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C22H21NO5/c1-12-9-13(2)15(4)20(14(12)3)18(24)11-28-19(25)10-23-21(26)16-7-5-6-8-17(16)22(23)27/h5-9H,10-11H2,1-4H3 |
InChI Key |
MNGAWVIMAGAQGR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C(=O)COC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)COC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-Dimethoxybenzoyl)amino]-4-methylbenzoic acid](/img/structure/B340131.png)

![Bis(2-oxo-2-phenylethyl) [1,1'-biphenyl]-3,4'-dicarboxylate](/img/structure/B340134.png)
![2-Oxo-2-phenylethyl 4-[hydroxy(phenyl)methyl]benzoate](/img/structure/B340135.png)
![decyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B340136.png)
![2-{4-[(octyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B340137.png)
